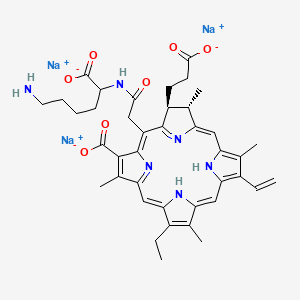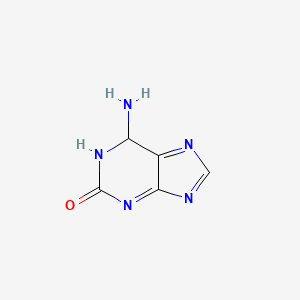-rhenium](/img/structure/B15132556.png)
(OC-6-33)-tricarbonyl[5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2](1,10-phenanthroline-kappaN1,kappaN10)-rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium is a complex organometallic compound featuring rhenium as the central metal atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium typically involves the coordination of rhenium with 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the rhenium center. The process generally includes the following steps:
Preparation of Ligands: Synthesis of 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole.
Coordination Reaction: Mixing the ligands with a rhenium precursor, such as rhenium tricarbonyl chloride, in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium undergoes various chemical reactions, including:
Oxidation: The rhenium center can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction typically results in lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a bioimaging agent due to its luminescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism by which (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s luminescent properties allow it to be used in bioimaging, where it binds to specific cellular components and emits light upon excitation. In medicinal applications, it may induce apoptosis in cancer cells by interacting with cellular pathways and disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
Uniqueness
What sets (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium apart from similar compounds is its unique combination of ligands, which confer specific electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications where other compounds may not perform as well.
Eigenschaften
Molekularformel |
C24H13N6O3Re-3 |
|---|---|
Molekulargewicht |
619.6 g/mol |
IUPAC-Name |
carbon monoxide;5-(4-ethynylphenyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene;1,10-phenanthroline-1,10-diide;rhenium |
InChI |
InChI=1S/C12H8N2.C9H5N4.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-2-7-3-5-8(6-4-7)9-10-12-13-11-9;3*1-2;/h1-8H;1,3-6H;;;;/q-2;-1;;;; |
InChI-Schlüssel |
VRMGQOJKIYDFJN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2=N[N-]N=N2.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)


![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)


![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)
